molecular formula C11H15NO3 B056606 2-(3,4-Dihydroxyphenyl)valeramide, (R)- CAS No. 117406-77-6

2-(3,4-Dihydroxyphenyl)valeramide, (R)-

Cat. No. B056606
M. Wt: 209.24 g/mol
InChI Key: GDXQWRJYXZXWMT-MRVPVSSYSA-N
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Description

2-(3,4-Dihydroxyphenyl)valeramide, (R)-, also known as DHV, is a compound that has been synthesized and studied for its potential applications in scientific research. DHV is a chiral molecule, meaning it has a specific orientation in space that can affect its interactions with other molecules. In

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. In drug discovery, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been used as a starting point for the development of new drugs with improved properties.

Mechanism Of Action

The exact mechanism of action of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is not fully understood, but it is believed to act on multiple pathways in the body. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Biochemical And Physiological Effects

2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on dopamine levels and cancer cells, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have antioxidant properties and may help to reduce inflammation. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has also been shown to have anxiolytic effects, meaning it may help to reduce anxiety and stress.

Advantages And Limitations For Lab Experiments

2-(3,4-Dihydroxyphenyl)valeramide, (R)- has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is readily available from commercial sources. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is also stable and can be stored for extended periods of time. However, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has some limitations as well. It is a chiral molecule, meaning it has two mirror-image forms, and researchers must be careful to use the correct form in their experiments. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is also relatively insoluble in water, which can make it difficult to work with in some applications.

Future Directions

There are many potential future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (R)-. One area of interest is the development of new drugs based on the structure of 2-(3,4-Dihydroxyphenyl)valeramide, (R)-. Researchers may also investigate the mechanisms of action of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- in more detail to better understand its effects on the body. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- may be studied for its potential applications in other areas, such as the treatment of inflammation or anxiety disorders.
Conclusion:
In conclusion, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is a compound that has been synthesized and studied for its potential applications in scientific research. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have neuroprotective effects, anti-tumor properties, and antioxidant and anxiolytic effects. While 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has some limitations for use in lab experiments, it has several advantages and is a promising starting point for the development of new drugs. There are many potential future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (R)-, and continued study of this compound may lead to new insights into its mechanisms of action and potential therapeutic applications.

Synthesis Methods

2-(3,4-Dihydroxyphenyl)valeramide, (R)- can be synthesized from L-DOPA, a naturally occurring amino acid that is converted into dopamine in the brain. The synthesis involves the reaction of L-DOPA with valeric acid, followed by reduction and purification steps. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

properties

CAS RN

117406-77-6

Product Name

2-(3,4-Dihydroxyphenyl)valeramide, (R)-

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)pentanamide

InChI

InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m1/s1

InChI Key

GDXQWRJYXZXWMT-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=C(C=C1)O)O)C(=O)N

SMILES

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N

synonyms

Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI)

Origin of Product

United States

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